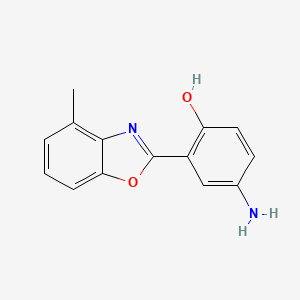![molecular formula C15H20N2O3S B6072301 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide](/img/structure/B6072301.png)
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is also known as GSK-3β inhibitor and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide acts as a potent and selective inhibitor of GSK-3β. It binds to the ATP-binding site of GSK-3β, thereby preventing its activity. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of amyloid-beta peptides, which are associated with Alzheimer's disease. It has also been shown to have anti-inflammatory effects and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide in lab experiments is its high selectivity for GSK-3β. This allows for more precise targeting of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide. One area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as diabetes and schizophrenia. Additionally, the development of new delivery methods for this compound could improve its efficacy and reduce its potential toxicity.
In conclusion, N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for research in this field.
Synthesemethoden
The synthesis of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide is a multi-step process that involves the reaction of 2-methyl-2-propanyl 4-oxopiperidine-1-carboxylate with 2-phenylethylamine, followed by the reaction with sodium methoxide and then with 2-propenesulfonyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-propene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in the regulation of various cellular processes.
Eigenschaften
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]prop-2-ene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-10-21(19,20)16-14-11-15(18)17(12-14)9-8-13-6-4-3-5-7-13/h2-7,14,16H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHUOWSUPPTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)NC1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1E)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B6072218.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6072225.png)
![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6072232.png)
![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine](/img/structure/B6072242.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6072248.png)
![1-(5-{[(2-adamantylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6072257.png)
![4-(2-hydroxy-5-methoxyphenyl)-1-(2-methoxybenzyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072275.png)
![5-[(2-chlorobenzoyl)amino]-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6072282.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)
![1-(2-methoxyphenyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6072294.png)
